![molecular formula C21H22N4O2 B2440859 5-苯基-N-((1-(吡啶-3-基)哌啶-4-基)甲基)异噁唑-3-甲酰胺 CAS No. 2034469-70-8](/img/structure/B2440859.png)
5-苯基-N-((1-(吡啶-3-基)哌啶-4-基)甲基)异噁唑-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-phenyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide, also known as PIPER, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. PIPER is a small molecule that belongs to the isoxazole family, which is known for its diverse biological activities.
科学研究应用
Cancer Therapy and Tyrosine Kinase Inhibition
- Imatinib , commercially available as Gleevec , is a well-known therapeutic agent used to treat chronic myelogenic leukemia. It specifically inhibits the activity of tyrosine kinases, which play a crucial role in cancer cell growth and proliferation . Imatinib binds to an inactive Abelson tyrosine kinase domain through hydrogen bonds and hydrophobic interactions, making it an essential tool in cancer therapy.
Metal-Organic Frameworks (MOFs)
- Researchers have explored the use of this compound in constructing metal-organic frameworks (MOFs) . Specifically, it serves as a flexible achiral ligand in the synthesis of MOFs with metals such as zinc (Zn), cadmium (Cd), cobalt (Co), and nickel (Ni) . These MOFs exhibit diverse properties and applications, including gas storage, catalysis, and drug delivery.
Anti-Tubercular Agents
- In the quest for potent anti-tubercular agents, this compound has been investigated. Cell viability studies using in vitro MTT assays revealed its potential activity against tuberculosis . Further research is needed to optimize its efficacy and safety for clinical use.
Indole Derivatives and Anti-HIV Activity
- The compound’s structural features resemble those found in indole derivatives. For instance, Kasralikar et al. reported a series of novel indolyl and oxochromenyl xanthenone derivatives and performed molecular docking studies, suggesting anti-HIV-1 activity . This highlights its potential in antiviral drug development.
Biological Studies and Molecular Interactions
- Researchers have studied the compound’s crystal structure, revealing its extended conformation and infinite H-bonded chains formed through amide, amine, and pyrimidine groups . Understanding these interactions contributes to our knowledge of molecular behavior and biological processes.
Pharmaceutical Intermediates
- The compound is categorized as a pharmaceutical intermediate, indicating its relevance in drug synthesis and development . Its unique structure may serve as a building block for designing novel pharmaceutical compounds.
作用机制
Target of Action
Similar compounds have been known to targettyrosine kinases , which play a crucial role in the regulation of cell functions such as growth, differentiation, metabolism, and apoptosis.
Mode of Action
It’s known that similar compounds interact with their targets through numeroushydrogen bonds , hydrophobic C–H…π and π…π interactions . These interactions can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Compounds with similar structures have been shown to have a broad range of biological properties, affecting various pathways related toantibacterial , antimycobacterial , anti-inflammatory , antitumor , antidiabetic , anti-allergic , antipyretic , antiviral , antioxidant , anti-amoebic , antihelmintic , antifungal and ulcerogenic activities .
Pharmacokinetics
Similar compounds have been evaluated for their cytotoxicity onHEK-293 (human embryonic kidney) cells , indicating that these compounds are non-toxic to human cells . This suggests that the compound could have favorable bioavailability and pharmacokinetic properties.
Result of Action
Similar compounds have shown significant activity againstMycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM . This suggests that the compound could have potent antimicrobial effects.
属性
IUPAC Name |
5-phenyl-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c26-21(19-13-20(27-24-19)17-5-2-1-3-6-17)23-14-16-8-11-25(12-9-16)18-7-4-10-22-15-18/h1-7,10,13,15-16H,8-9,11-12,14H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRWBXPTNQCXHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-phenyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。